molecular formula C19H16N2O B8374339 N-(3-pyridylmethyl)-3-phenylbenzamide

N-(3-pyridylmethyl)-3-phenylbenzamide

Cat. No. B8374339
M. Wt: 288.3 g/mol
InChI Key: CWOWDJAMNAHBMJ-UHFFFAOYSA-N
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Patent
US07956216B2

Procedure details

Using Preparation Method 2, N-(3-pyridylmethyl)-3-bromobenzamide was reacted with phenylboronic acid. The resulting reaction mixture was purified using SiO2 with CH2Cl2/MeOH 98:2 to 90:10. A colourless oil was obtained (87%). NMR 1H (ppm, CDCl3): 8.87 (s, 1H), 8.73 (d, J4=4.5 Hz, 1H), 8.28 (t, J4=2.0 Hz, 1H), 8.03-7.94 (m, 3H), 7.89 (d, J3=6.9 Hz, 2H), 7.75-7.50 (m, 5H), 6.17 (br. t., 1H), 4.91 (d, J3=5.9 Hz, 2H).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][NH:8][C:9](=[O:17])[C:10]2[CH:15]=[CH:14][CH:13]=[C:12](Br)[CH:11]=2)[CH:2]=1.[C:18]1(B(O)O)[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=1>>[N:1]1[CH:6]=[CH:5][CH:4]=[C:3]([CH2:7][NH:8][C:9](=[O:17])[C:10]2[CH:15]=[CH:14][CH:13]=[C:12]([C:18]3[CH:23]=[CH:22][CH:21]=[CH:20][CH:19]=3)[CH:11]=2)[CH:2]=1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)CNC(C1=CC(=CC=C1)Br)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)B(O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The resulting reaction mixture
CUSTOM
Type
CUSTOM
Details
was purified
CUSTOM
Type
CUSTOM
Details
A colourless oil was obtained (87%)

Outcomes

Product
Name
Type
Smiles
N1=CC(=CC=C1)CNC(C1=CC(=CC=C1)C1=CC=CC=C1)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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